molecular formula C46H58N3O10P B12044742 Fluorescein phosphoramidite

Fluorescein phosphoramidite

Cat. No.: B12044742
M. Wt: 843.9 g/mol
InChI Key: XUQUNBOKLNVMMK-UHFFFAOYSA-N
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Description

Fluorescein phosphoramidite is a derivative of fluorescein, a synthetic organic compound widely used as a fluorescent tracer in various applications. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used to label oligonucleotides with fluorescent tags. This compound is known for its stability and efficiency in coupling reactions, making it a valuable tool in molecular biology and genetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorescein phosphoramidite typically involves the reaction of fluorescein with phosphoramidite reagents. One common method includes the use of 6-carboxyfluorescein, which is reacted with a phosphoramidite reagent to form the desired product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

In industrial settings, the production of this compound is carried out using automated synthesis equipment. This allows for precise control over reaction conditions and ensures high purity and yield of the final product. The process involves multiple steps, including coupling, oxidation, and deprotection, which are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Fluorescein phosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the fluorescein-labeled oligonucleotide, which can be used in various molecular biology applications .

Scientific Research Applications

Fluorescein phosphoramidite has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of fluorescein phosphoramidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the attachment of the fluorescein label. The fluorescent properties of fluorescein allow for the detection and quantification of the labeled oligonucleotides in various assays .

Comparison with Similar Compounds

Fluorescein phosphoramidite is often compared with other fluorescent phosphoramidites, such as:

This compound stands out due to its balance of stability, efficiency, and fluorescence properties, making it a preferred choice for many applications in molecular biology and genetic research .

Properties

Molecular Formula

C46H58N3O10P

Molecular Weight

843.9 g/mol

IUPAC Name

[5-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-35-34(26-31)41(51)59-46(35)36-20-17-32(56-42(52)44(5,6)7)27-38(36)58-39-28-33(18-21-37(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50)

InChI Key

XUQUNBOKLNVMMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OC2=O)OCCC#N

Origin of Product

United States

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